molecular formula C8H10O3 B2965777 3-Oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2306277-97-2

3-Oxospiro[3.3]heptane-1-carboxylic acid

Cat. No. B2965777
CAS RN: 2306277-97-2
M. Wt: 154.165
InChI Key: DIFLAHNBLJMAFQ-UHFFFAOYSA-N
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Description

3-Oxospiro[3.3]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 2306277-97-2 . It has a molecular weight of 154.17 and its IUPAC name is 3-oxospiro[3.3]heptane-1-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to 3-Oxospiro[3.3]heptane-1-carboxylic acid has been reported . For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed using a Lewis acid-catalyzed rearrangement of a 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative .


Molecular Structure Analysis

The InChI code for 3-Oxospiro[3.3]heptane-1-carboxylic acid is 1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Drug Discovery and Design

The spirocyclic nature of 3-Oxospiro[3.3]heptane-1-carboxylic acid makes it a valuable scaffold in drug discovery. Its unique structure can be used to create novel compounds with potential therapeutic effects. A study has shown that building blocks of the 1-oxaspiro[3.3]heptane family demonstrate a high propensity to populate lead-like chemical space, which is crucial for identifying new drug candidates .

Synthesis of Spirocyclic Compounds

This compound serves as a precursor in the synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptane derivatives. These derivatives are new scaffolds that can be used in further chemical synthesis and drug development, providing a versatile platform for creating a variety of bioactive molecules .

Material Science

In material science, 3-Oxospiro[3.3]heptane-1-carboxylic acid can be utilized to synthesize polymers with unique properties. For instance, the synthesis of polyamides derived from spirocyclic compounds could lead to materials with novel optical and mechanical properties .

Bioisostere Development

Spirocyclic compounds like 3-Oxospiro[3.3]heptane-1-carboxylic acid are being explored as bioisosteres for benzene. Bioisosteres are compounds that can mimic the biological properties of another chemical entity while possessing distinct physical and chemical characteristics. This application is significant in the development of safer and more effective pharmaceuticals .

Chemical Library Generation

The compound’s structure is ideal for the generation of virtual combinatorial libraries using software like LLAMA. This application is essential in computational chemistry for screening a vast array of chemical compounds quickly and efficiently, accelerating the drug discovery process .

Lead Optimization

3-Oxospiro[3.3]heptane-1-carboxylic acid: can be used in lead optimization processes where its incorporation into drug leads may improve pharmacokinetic and pharmacodynamic properties. Its spirocyclic structure can influence the molecule’s ability to interact with biological targets, potentially leading to better drug candidates .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Oxospiro[3.3]heptane-1-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of 3-Oxospiro[3.3]heptane-1-carboxylic acid’s action are currently unknown . Understanding these effects requires extensive research, including in vitro and in vivo studies.

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For 3-Oxospiro[3.3]heptane-1-carboxylic acid, these factors could include pH, temperature, and the presence of other molecules or ions in the environment

properties

IUPAC Name

3-oxospiro[3.3]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFLAHNBLJMAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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